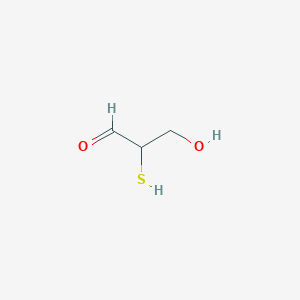

2-Thioglyceraldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

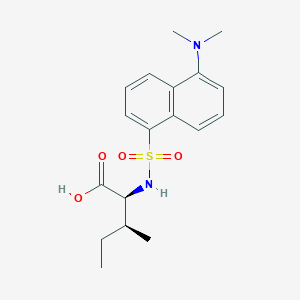

Le diméthylaminoparthénolide est un analogue hydrosoluble du parthénolide, une lactone sesquiterpénique dérivée de la plante médicinale grande camomille (Tanacetum parthenium). Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés anti-inflammatoires et antitumorales. Il est particulièrement reconnu pour sa capacité à inhiber la voie de signalisation du facteur nucléaire kappa B (NF-κB), qui joue un rôle crucial dans la progression du cancer et la résistance aux traitements .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le diméthylaminoparthénolide est synthétisé par modification structurale du parthénolide. Le processus implique l'introduction d'un groupe diméthylamino sur la molécule de parthénolide. Cette modification améliore la solubilité et la biodisponibilité du composé. La réaction nécessite généralement l'utilisation de diméthylamine et de catalyseurs appropriés dans des conditions contrôlées .

Méthodes de Production Industrielle : La production industrielle du diméthylaminoparthénolide implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend l'extraction du parthénolide à partir de la grande camomille, suivie de sa modification chimique. Des techniques de purification avancées telles que la chromatographie sont utilisées pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le diméthylaminoparthénolide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène, en milieu acide ou basique.

Réduction : Borohydrure de sodium, dans des conditions douces.

Substitution : Nucléophiles comme les amines ou les électrophiles comme les halogénures d'alkyle, dans des conditions appropriées.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la Recherche Scientifique

Le diméthylaminoparthénolide possède une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des lactones sesquiterpéniques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier la voie NF-κB.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses et à inhiber la croissance tumorale.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et anticancéreux

5. Mécanisme d'Action

Le diméthylaminoparthénolide exerce ses effets principalement par l'inhibition de la voie NF-κB. Il se lie au résidu cystéine de IκKβ, empêchant la sous-unité p65 du NF-κB de se lier à l'ADN. Cette inhibition conduit à la suppression de la transcription des gènes médiée par le NF-κB impliqués dans la survie cellulaire, la prolifération et l'inflammation. De plus, le diméthylaminoparthénolide induit un stress oxydatif et perturbe l'équilibre redox dans les cellules cancéreuses, favorisant l'apoptose .

Composés Similaires :

Parthénolide : Le composé parent, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Micheliolide : Une autre lactone sesquiterpénique avec des activités biologiques similaires.

Artémisinine : Une lactone sesquiterpénique aux puissantes propriétés antimalariques et anticancéreuses.

Unicité : Le diméthylaminoparthénolide se distingue par sa solubilité et sa biodisponibilité améliorées par rapport au parthénolide. Sa capacité à inhiber plus efficacement la voie NF-κB en fait un candidat prometteur pour des applications thérapeutiques, notamment dans le traitement du cancer .

Applications De Recherche Scientifique

Dimethylaminoparthenolide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of sesquiterpene lactones.

Biology: Investigated for its effects on cellular signaling pathways, particularly the NF-κB pathway.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry: Utilized in the development of anti-inflammatory and anti-cancer drugs

Mécanisme D'action

Dimethylaminoparthenolide exerts its effects primarily through the inhibition of the NF-κB pathway. It binds to the cysteine residue of IκKβ, preventing the p65 subunit of NF-κB from binding to DNA. This inhibition leads to the suppression of NF-κB-mediated transcription of genes involved in cell survival, proliferation, and inflammation. Additionally, dimethylaminoparthenolide induces oxidative stress and disrupts the redox balance in cancer cells, promoting apoptosis .

Comparaison Avec Des Composés Similaires

Parthenolide: The parent compound, known for its anti-inflammatory and anti-cancer properties.

Micheliolide: Another sesquiterpene lactone with similar biological activities.

Artemisinin: A sesquiterpene lactone with potent anti-malarial and anti-cancer properties.

Uniqueness: Dimethylaminoparthenolide stands out due to its enhanced solubility and bioavailability compared to parthenolide. Its ability to inhibit the NF-κB pathway more effectively makes it a promising candidate for therapeutic applications, particularly in cancer treatment .

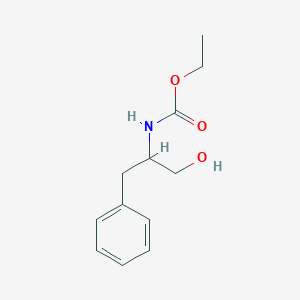

Propriétés

Numéro CAS |

15890-66-1 |

|---|---|

Formule moléculaire |

C3H6O2S |

Poids moléculaire |

106.15 g/mol |

Nom IUPAC |

3-hydroxy-2-sulfanylpropanal |

InChI |

InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |

Clé InChI |

KFXMMDJTEXOROR-UHFFFAOYSA-N |

SMILES |

C(C(C=O)S)O |

SMILES canonique |

C(C(C=O)S)O |

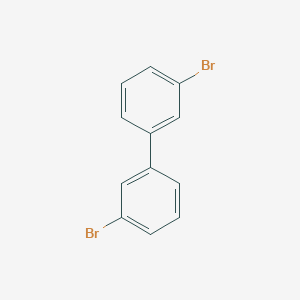

| 22331-85-7 | |

Pictogrammes |

Corrosive; Acute Toxic |

Synonymes |

2-thioglyceraldehyde |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

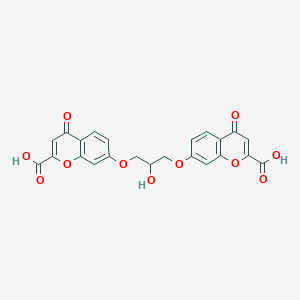

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)